![molecular formula C11H8F6OS B14061749 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one](/img/structure/B14061749.png)
1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound known for its unique structural features and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a series of reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, sulfonation, and subsequent functional group transformations under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and trifluoromethylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique functional groups make it a valuable tool for studying enzyme interactions and protein modifications.
Industry: Used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its trifluoromethyl and trifluoromethylthio groups. These groups can form strong interactions with proteins and enzymes, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Similar in structure but lacks the propan-2-one moiety.
Trifluoromethylthio benzene: Contains the trifluoromethylthio group but lacks the trifluoromethyl group.
Trifluoromethyl ketones: Similar functional group but different overall structure.
Uniqueness
1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups on the same phenyl ring, combined with a propan-2-one moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Biological Activity
1-(4-(Trifluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one, also known as trifluoromethylthio ketone , is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.
- Molecular Formula : C11H8F6OS
- Molecular Weight : 302.24 g/mol
- CAS Number : 1806462-55-4
Anticonvulsant Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticonvulsant properties. For example, a related compound demonstrated protective effects in various seizure models, achieving up to 100% protection at specific dosages. The mechanism appears to involve the inhibition of sodium and calcium currents, as well as antagonism of TRPV1 receptors .
Antinociceptive Activity
The antinociceptive effects of trifluoromethyl-containing compounds have been explored in animal models. In one study, a compound with similar structural features significantly reduced pain responses in formalin-induced pain models, suggesting strong analgesic properties . The effective doses were reported as ED50 values of 85.1 mg/kg for phase I and 56.1 mg/kg for phase II of the formalin test.
Anticancer Activity
Preliminary investigations into the anticancer potential of trifluoromethyl-substituted compounds have shown promising results against various cancer cell lines, including MCF-7 and PC-3. The presence of the trifluoromethyl group enhances the cytotoxicity of these compounds, potentially due to improved interactions with biological targets involved in cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Ion Channel Modulation : Inhibition of voltage-gated sodium and calcium channels may contribute to its anticonvulsant effects.
- Receptor Antagonism : The compound may act as an antagonist at TRPV1 receptors, which are involved in pain signaling pathways.
- Cytotoxic Mechanisms : The trifluoromethyl group enhances lipophilicity and facilitates membrane penetration, leading to increased cytotoxicity against tumor cells.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Anticonvulsant Efficacy : In a study involving a series of trifluoromethyl-substituted compounds, several derivatives exhibited potent anticonvulsant activity in both the maximal electroshock (MES) and 6 Hz seizure models.
- Pain Management : A related compound showed significant antinociceptive effects in various models, including formalin and neuropathic pain models, indicating its potential for pain management applications .
Data Table: Biological Activities of Trifluoromethyl Compounds
Compound Name | Activity Type | Effective Dose (mg/kg) | Mechanism of Action |
---|---|---|---|
This compound | Anticonvulsant | Up to 100 | Sodium/Ca²⁺ channel inhibition; TRPV1 antagonism |
Similar Trifluoromethyl Compounds | Antinociceptive | Phase I: 85.1; Phase II: 56.1 | TRPV1 receptor modulation |
Trifluoromethyl-substituted Isoxazoles | Anticancer | Varies by cell line | Enhanced membrane penetration |
Properties
Molecular Formula |
C11H8F6OS |
---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6OS/c1-6(18)4-7-2-3-8(10(12,13)14)9(5-7)19-11(15,16)17/h2-3,5H,4H2,1H3 |
InChI Key |
YTYJHJKUULOIGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)C(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
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